1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde
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Overview
Description
1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C12H20O2. It is characterized by the presence of a cyclohexane ring substituted with a carbaldehyde group and a 4-oxopentan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with an appropriate aldehyde or ketone under controlled conditions. One common method is the aldol condensation reaction, where cyclohexanone reacts with 4-oxopentanal in the presence of a base catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxylamine (NH2OH), hydrazine (N2H4)
Major Products Formed
Oxidation: 1-(4-Oxopentan-2-yl)cyclohexane-1-carboxylic acid
Reduction: 1-(4-Oxopentan-2-yl)cyclohexane-1-methanol
Substitution: Oximes, hydrazones
Scientific Research Applications
1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to form a variety of derivatives through nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexane-1-carbaldehyde: Lacks the 4-oxopentan-2-yl group, making it less complex and less reactive in certain reactions.
1-(4-Oxopentan-2-yl)cyclohexane: Lacks the aldehyde group, reducing its reactivity towards nucleophiles.
Cyclohexanone: Lacks both the aldehyde and 4-oxopentan-2-yl groups, making it a simpler ketone with different reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Properties
CAS No. |
88386-36-1 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(4-oxopentan-2-yl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O2/c1-10(8-11(2)14)12(9-13)6-4-3-5-7-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
ZFKRDMMTFVZPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C1(CCCCC1)C=O |
Origin of Product |
United States |
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